molecular formula C12H14O2 B8692064 Butanal, 2-methylene-4-(phenylmethoxy)- CAS No. 61700-12-7

Butanal, 2-methylene-4-(phenylmethoxy)-

Cat. No. B8692064
Key on ui cas rn: 61700-12-7
M. Wt: 190.24 g/mol
InChI Key: XECYWBLONQYPGQ-UHFFFAOYSA-N
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Patent
US05488140

Procedure details

8.0 g (44.9 mmol) of 4-benzyloxybutanal, 4.12 g (50.6 mmol) of dimethylammonium chloride and 3.95 ml (52.6 mmol) of 37% formaldehyde solution are kept at a bath temperature of 110° for one hour with stirring. The mixture is allowed to cool and is extracted three times with ether. The organic phases are washed with saturated sodium chloride solution, combined, dried over MgSO4, filtered and concentrated by evaporation. 4-benzyloxy-2-methylenebutanal is obtained in the form of a yellowish oil which can be reacted further without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Name
dimethylammonium chloride
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][CH:12]=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[CH3:15][NH2+]C.C=O>>[CH2:1]([O:8][CH2:9][CH2:10][C:11](=[CH2:15])[CH:12]=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC=O
Name
dimethylammonium chloride
Quantity
4.12 g
Type
reactant
Smiles
[Cl-].C[NH2+]C
Name
Quantity
3.95 mL
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
temperature of 110° for one hour with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with ether
WASH
Type
WASH
Details
The organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCC(C=O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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